molecular formula C10H17NO B13310752 1-Methyl-2-azaspiro[4.5]decan-3-one

1-Methyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B13310752
M. Wt: 167.25 g/mol
InChI Key: JKQFJIDWZRIQSM-UHFFFAOYSA-N
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Description

1-Methyl-2-azaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

1-Methyl-2-azaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-azaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure with a methyl group at the nitrogen atom. This structural feature can influence its reactivity and interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C10H17NO/c1-8-10(7-9(12)11-8)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

JKQFJIDWZRIQSM-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCCC2)CC(=O)N1

Origin of Product

United States

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